2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core with a bromine substituent at position 2. The sulfonamide nitrogen is linked via an ethyl chain to a thiophene ring substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group. This structure combines a sulfonamide pharmacophore with heterocyclic moieties (thiophene and pyrazole), which are common in medicinal chemistry for their bioactivity and binding properties.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S2/c1-20-11-12(10-18-20)15-7-6-13(23-15)8-9-19-24(21,22)16-5-3-2-4-14(16)17/h2-7,10-11,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOAWJMANNTVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds (from , and 5) share partial structural motifs with the target molecule:
Key Observations:
- Sulfonamide vs. Non-Sulfonamide Cores: The target and 923244-17-1 share the benzene sulfonamide core, while 827593-21-5 uses a thiophene sulfonamide. The tetrahydronaphthalenamine core in f lacks sulfonamide but retains thiophene groups.
- Heterocyclic Diversity: The target’s pyrazole substituent contrasts with triazole (827593-21-5) and pyrimidine (923244-17-1).
- Halogenation : Bromine in the target and 827593-21-5 may enhance lipophilicity and electrophilic reactivity compared to methoxy or methyl groups in 923244-17-1 .
Hypothetical Physicochemical and Pharmacological Properties
Based on structural analogs:
Rationale:
- Pyrazole vs. Triazole : Pyrazoles are less polar than triazoles, which may affect target binding and metabolic degradation .
- Ethyl Linker : Enhances flexibility compared to rigid ethoxy or aromatic linkers in other compounds .
Computational and Crystallographic Insights
While direct data are absent, tools like SHELX (for crystallography) and Multiwfn (for electronic analysis) could elucidate structural features:
- SHELX : Could determine the crystal packing of the target’s bromine and pyrazole groups, revealing intermolecular interactions (e.g., halogen bonding) .
- Multiwfn : Electron localization function (ELF) analysis might show charge distribution differences between the target’s pyrazole and 827593-21-5’s triazole, impacting reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
